3-Amino-1H-quinazoline-2,4-dione

概要

説明

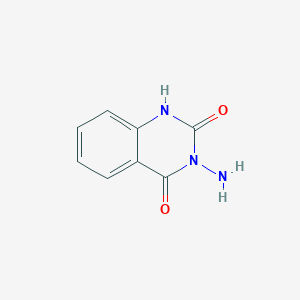

3-Amino-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry. This compound is characterized by the presence of an amino group at the third position and two carbonyl groups at the second and fourth positions of the quinazoline ring. It has garnered attention due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-quinazoline-2,4-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon dioxide in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency . Another method involves the use of tert-butyl (2-cyanoaryl)carbamates, which undergo cyclization in the presence of hydrogen peroxide under basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of scalable and cost-effective methods. One such method includes the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of an ionic liquid catalyst, which not only activates the carbon dioxide but also facilitates the cyclization process . This method is advantageous due to its high yield and environmentally friendly nature.

化学反応の分析

Types of Reactions: 3-Amino-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazoline derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogenated reagents or alkylating agents are often employed in substitution reactions

Major Products: The major products formed from these reactions include substituted quinazoline-2,4-diones, dihydroquinazolines, and other quinazoline derivatives with varying biological activities .

科学的研究の応用

Antiviral Applications

Recent studies have highlighted the potential of 3-amino-1H-quinazoline-2,4-dione derivatives as antiviral agents. For instance, a series of novel 3-hydroxyquinazoline-2,4-diones were synthesized and tested against vaccinia and adenovirus. Among these compounds, 24b11 exhibited an EC50 value of 1.7 μM against vaccinia virus, significantly more potent than the reference drug Cidofovir (EC50 = 25 μM) . Similarly, compound 24b13 showed an EC50 of 6.2 μM against adenovirus-2, indicating their potential as effective antiviral candidates .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been extensively studied. A recent investigation demonstrated that quinazoline-2,4(1H,3H)-dione derivatives act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria. Notably, compounds 13 and 15 displayed broad-spectrum activity surpassing standard antibiotics like ampicillin . The inhibition zones recorded for these compounds ranged from 10 to 12 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored in models of acute lung injury. For example, compound 4a demonstrated the ability to inhibit nitric oxide synthesis and interleukin-6 secretion in murine macrophages without causing immunotoxicity. It effectively reduced neutrophil infiltration and edema in LPS-induced acute lung injury models . These findings suggest that quinazoline derivatives could serve as therapeutic agents for inflammatory conditions.

Anticancer Research

In the realm of cancer treatment, quinazoline derivatives are recognized for their role as tyrosine kinase inhibitors. They are particularly relevant in targeted therapies for non-small cell lung cancer and breast cancer. Recent studies have focused on synthesizing derivatives that inhibit PARP-1/2 with IC50 values at nanomolar levels . These compounds exhibit cytotoxic effects either alone or in combination with existing chemotherapeutics like temozolomide, enhancing their potential as anticancer agents .

Summary Table of Applications

作用機序

The mechanism of action of 3-Amino-1H-quinazoline-2,4-dione involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects . Additionally, it has been shown to interact with proteins involved in cell signaling pathways, contributing to its anticancer and anti-inflammatory activities .

類似化合物との比較

- Quinazoline-2,4-dione

- 3-Substituted quinazoline-2,4-diones

- Quinazoline-3-oxides

Comparison: 3-Amino-1H-quinazoline-2,4-dione is unique due to the presence of the amino group at the third position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This distinguishes it from other quinazoline derivatives that may lack this functional group. Additionally, its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound in medicinal chemistry .

生物活性

3-Amino-1H-quinazoline-2,4-dione, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential as an antiviral, antibacterial, anticancer, and enzyme inhibitory agent. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a quinazoline core with an amino group at the 3-position and carbonyl groups at the 2 and 4 positions. This unique arrangement contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives. For instance, a series of 3-hydroxyquinazoline-2,4(1H,3H)-diones were evaluated for their efficacy against various viruses:

| Compound | Virus Type | EC50 (μM) | Reference Drug EC50 (μM) |

|---|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 | Cidofovir: 25 |

| 24b13 | Adenovirus-2 | 6.2 | Not specified |

These compounds demonstrated significant inhibitory activity against vaccinia and adenovirus, suggesting that modifications to the quinazoline structure can enhance antiviral potency .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated. A study evaluated several compounds against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 2b | Staphylococcus aureus | 10 | 13 |

| 4c | Staphylococcus aureus | 11 | 13 |

| 13 | Escherichia coli | 65 | Not specified |

The results indicated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics such as ampicillin .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. A notable study synthesized compounds that acted as inhibitors of PARP-1/2, which are crucial in cancer cell survival:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 10 | PARP-1 | <3.12 |

| 11 | PARP-2 | ≈3.02 |

These findings suggest that specific modifications to the quinazoline structure can lead to potent anticancer agents .

The mechanisms by which these compounds exert their biological effects vary widely:

- Antiviral Mechanism : The antiviral activity is believed to stem from interference with viral replication processes.

- Antibacterial Mechanism : The antibacterial effects may involve inhibition of bacterial DNA gyrase and topoisomerase IV.

- Anticancer Mechanism : The inhibition of PARP enzymes leads to impaired DNA repair in cancer cells, promoting apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-1H-quinazoline-2,4-dione and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzoxazine-diones (e.g., 1,2-dihydro-3,1-benzoxazine-2,4-diones) with O-benzylhydroxylamine in ethanol under reflux, followed by triphosgene-mediated cyclization to form intermediates like 3-benzyloxyquinazoline-2,4-diones. Final deprotection using hydrobromic acid in acetic acid yields the target compound . Green methods using solvent-free conditions or microwave-assisted protocols are also employed to enhance sustainability .

Q. How can researchers characterize synthesized this compound derivatives?

- Methodological Answer : Key techniques include:

- HRMS : For molecular weight confirmation (e.g., derivatives in HPPD inhibitor studies) .

- NMR (¹H/¹³C) : To verify substituent positions and purity (e.g., analysis of azo and triazole derivatives) .

- X-ray crystallography : To resolve crystal structures and intermolecular interactions (e.g., Hirshfeld surface analysis of pyran-dione analogs) .

Q. What are the initial biological screening methods for evaluating activity?

- Methodological Answer :

- Antibacterial assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., spiro[indoline-3,2'-quinazoline] derivatives) .

- Enzyme inhibition : For HPPD inhibitors, measure IC₅₀ values via UV-Vis spectroscopy to track substrate depletion .

Advanced Research Questions

Q. How can synthetic protocols be optimized for higher yield or purity?

- Methodological Answer :

- Electrocyclization : Mild conditions for aryl guanidine precursors reduce side reactions .

- Hybrid scaffolds : Incorporate thiazolidine-2,4-dione or pyrazole moieties to enhance reactivity (e.g., VEGFR-2 inhibitor design) .

- Green chemistry : Solvent-free synthesis or catalytic debenzylation minimizes waste .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Methodological Answer :

- Substituent variation : Test phenylamino, trifluoromethyl, or nitro groups at positions 3, 6, or 7 (e.g., enhanced antibacterial activity with electron-withdrawing groups) .

- Hybridization : Link quinazoline-dione to pyrazole or indole scaffolds to target specific enzymes (e.g., HPPD or VEGFR-2 inhibition) .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Control for substituent position : Activity may vary if substituents are meta vs. para (e.g., 6-nitro vs. 7-trifluoromethyl derivatives in antifungal assays) .

- Validate assay models : Compare in vitro enzyme inhibition (e.g., HPPD) with cell-based assays to confirm mechanism .

Q. What computational tools are used to predict electronic properties or binding modes?

- Methodological Answer :

- DFT calculations : Compute dipole moments, NMR chemical shifts, and HOMO-LUMO gaps (e.g., correlation of calculated vs. experimental NMR data for pyran-diones) .

- Molecular docking : Screen against VEGFR-2 or HPPD active sites to prioritize synthetic targets .

Q. What mechanisms explain enzyme inhibition by quinazoline-dione derivatives?

- Methodological Answer :

- HPPD inhibition : Competitive binding blocks substrate access to the Fe²⁺ active site (e.g., pyrazole-quinazoline hybrids) .

- VEGFR-2 inhibition : Hybrid scaffolds disrupt ATP binding via hydrophobic interactions with kinase domains .

Q. How to assess stability and reactivity under varying experimental conditions?

- Methodological Answer :

- Solvent stability : Monitor degradation via HPLC in polar vs. non-polar solvents .

- Thermal analysis : Use TGA/DSC to determine decomposition temperatures (e.g., pyran-dione derivatives) .

Q. What evidence supports anticancer potential for quinazoline-dione derivatives?

特性

IUPAC Name |

3-amino-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGODFWGUBLTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359533 | |

| Record name | 3-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30386-01-7 | |

| Record name | 3-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。